2,4-Dichloro-1H-indole-3-carbaldehyde
Overview
Description
2,4-Dichloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, is known for its role as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
Target of Action
2,4-Dichloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . The compound’s functional groups allow it to undergo C–C and C–N coupling reactions and reductions, making it a valuable precursor for generating biologically active structures . Additionally, this compound has been shown to exhibit antifungal properties, contributing to its potential therapeutic applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This interaction highlights the compound’s role in modulating immune responses and maintaining intestinal health. Furthermore, indole derivatives, including this compound, have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s functional groups enable it to participate in various biochemical reactions, including multicomponent reactions that generate biologically active structures . These interactions contribute to its diverse biological activities, such as antioxidant, antibiotic, and protein kinase inhibition . Additionally, this compound’s ability to act as a receptor agonist at the aryl hydrocarbon receptor further underscores its role in modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it a valuable tool for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing any potential side effects. Threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound’s functional groups enable it to undergo C–C and C–N coupling reactions, contributing to its role in the synthesis of complex molecules . Additionally, this compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biological activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and ensuring its effective delivery to target tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its therapeutic potential . Studies have shown that this compound can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 4 positions of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2,4-Dichloro-1H-indole-3-carboxylic acid.
Reduction: 2,4-Dichloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1H-indole-3-carbaldehyde
- 2-chloro-1H-indole-3-carbaldehyde
- 4-chloro-1H-indole-3-carbaldehyde
Uniqueness: 2,4-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which significantly alters its chemical reactivity and biological activity compared to other indole derivatives. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2,4-dichloro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWLJKBDGSUWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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